1-Benzyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H15N. It is a derivative of tetrahydropyridine and features a benzyl group attached to the nitrogen atom. This compound has garnered significant attention due to its unique chemical properties and its role in scientific research, particularly in the study of neurodegenerative diseases.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1,2,3,6-tetrahydropyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This results in an accumulation of acetylcholine in the synaptic cleft, which can lead to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway is crucial for many physiological functions, including muscle contraction, heart rate, memory, and learning. The compound’s action on this pathway could have downstream effects on these functions .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,2,3,6-tetrahydropyridine plays a crucial role in biochemical reactions, particularly in the context of neuropharmacology. It interacts with enzymes such as monoamine oxidase B (MAO-B), which is responsible for its metabolism into neurotoxic metabolites . This interaction is significant as it leads to the formation of 1-methyl-4-phenylpyridinium ion (MPP+), a potent neurotoxin that affects dopaminergic neurons . Additionally, this compound has been shown to interact with acetylcholinesterase (AChE), exhibiting inhibitory activities that are relevant in the study of neurodegenerative diseases .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In dopaminergic neurons, it induces neurotoxicity by disrupting mitochondrial function and increasing oxidative stress . This compound also influences cell signaling pathways, particularly those involved in apoptosis and neuroinflammation . Studies have shown that this compound can alter gene expression related to oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to MPP+ by MAO-B . MPP+ then selectively targets dopaminergic neurons by entering through dopamine transporters and inhibiting complex I of the electron transport chain . This inhibition leads to a decrease in ATP production, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death . Additionally, this compound’s interaction with AChE results in the inhibition of acetylcholine breakdown, which has implications for neurodegenerative disease research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade into MPP+ in the presence of MAO-B . Long-term studies have shown that continuous exposure to this compound leads to progressive neurodegeneration and sustained oxidative stress in neuronal cultures . These temporal effects are critical for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may not produce significant neurotoxic effects, while higher doses lead to pronounced neurodegeneration and motor deficits . In rodent models, high doses of this compound have been associated with severe dopaminergic neuron loss and behavioral abnormalities . These dosage-dependent effects are essential for determining safe and effective therapeutic windows.
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation by MAO-B to form MPP+ . This metabolic pathway is critical for its neurotoxic effects, as MPP+ disrupts mitochondrial function and induces oxidative stress . The compound’s interaction with other metabolic enzymes and cofactors can also influence its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound crosses the blood-brain barrier and accumulates in dopaminergic neurons, where it exerts its neurotoxic effects . Its distribution is influenced by its lipophilicity and affinity for dopamine transporters .
Subcellular Localization
This compound localizes primarily in the mitochondria of dopaminergic neurons . This subcellular localization is crucial for its mechanism of action, as it directly affects mitochondrial function and induces oxidative stress . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-4-piperidone using sodium borohydride in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reduction process using sodium borohydride makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can yield this compound-4-ol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used to model Parkinson’s disease in animals.
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-1,2,3,6-tetrahydropyridine.
Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolized into MPP+, a potent neurotoxin. This property makes it invaluable in neurodegenerative disease research, particularly for studying the mechanisms underlying Parkinson’s disease and testing potential therapeutic agents .
Conclusion
This compound is a compound of significant scientific interest due to its unique chemical properties and its applications in neurodegenerative disease research. Its ability to induce dopaminergic neuron degeneration makes it a valuable tool for studying the mechanisms of neurodegeneration and testing neuroprotective agents. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423621 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40240-12-8 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?
A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].
Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?
A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.
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